Methyl Pyrrolidine-3-carboxylate
Description
The Ubiquitous Role of Pyrrolidine (B122466) Scaffolds in Natural Products and Synthetic Compounds
The pyrrolidine nucleus, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of biologically active molecules. researchgate.net This structural motif is prevalent in a vast array of natural products, most notably in pyrrolizidine (B1209537) alkaloids, which are produced by various plant families as a defense mechanism. nih.govwikipedia.org These alkaloids, characterized by a fused pyrrolizidine core, have been the subject of extensive research due to their biological activities. nih.govmdpi.comnih.gov Beyond natural products, the pyrrolidine ring is a common feature in many synthetic compounds with diverse pharmacological properties, including antihistaminic, anticholinergic, and antihypertensive agents. researchgate.net Its prevalence stems from its ability to provide a rigid, three-dimensional framework that can be readily functionalized to interact with biological targets. nih.gov
Significance of Stereochemistry in Pyrrolidine-Based Molecular Architectures
The non-planar, puckered nature of the pyrrolidine ring gives rise to multiple stereogenic centers, making stereochemistry a critical aspect of its chemistry and biological function. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can profoundly influence a molecule's interaction with chiral biological macromolecules such as enzymes and receptors. acs.orgresearchgate.net Different stereoisomers of a pyrrolidine-containing compound can exhibit vastly different pharmacological profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. researchgate.net Consequently, the ability to control the stereochemistry during the synthesis of pyrrolidine derivatives is of paramount importance in drug discovery and development. nih.gov
Methyl Pyrrolidine-3-carboxylate as a Key Chiral Building Block in Advanced Synthesis
This compound, particularly in its enantiomerically pure forms, has gained significant attention as a versatile chiral building block in organic synthesis. chemimpex.com Its structure incorporates a chiral center at the 3-position of the pyrrolidine ring, providing a strategic starting point for the stereocontrolled synthesis of more complex molecules. This compound serves as a valuable intermediate in the preparation of a wide range of pharmaceutical agents and is also employed as a chiral auxiliary to induce stereoselectivity in various chemical transformations. chemimpex.comcapes.gov.br The presence of both a secondary amine and a carboxylate group offers two distinct points for chemical modification, further enhancing its synthetic utility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWWZOKQKXPVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399462 | |
| Record name | Methyl Pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98548-90-4 | |
| Record name | Methyl Pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl Pyrrolidine 3 Carboxylate and Its Derivatives
Enantioselective Synthesis Strategies
The generation of chiral pyrrolidine-3-carboxylic acids and their esters, such as methyl pyrrolidine-3-carboxylate, with high enantiopurity is a significant objective in synthetic organic chemistry. These compounds serve as crucial building blocks for pharmaceuticals and as catalysts in asymmetric reactions. rsc.org Modern synthetic methods have increasingly moved away from reliance on chiral pool starting materials toward catalytic asymmetric approaches that offer greater flexibility and efficiency.
Organocatalytic Approaches to Chiral Pyrrolidine-3-carboxylic Acids
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine (B122466) scaffolds, avoiding the use of potentially toxic or expensive metals. rsc.org Proline and its derivatives, including pyrrolidine-3-carboxylic acid itself, are notable for their ability to catalyze key carbon-carbon bond-forming reactions with high stereocontrol. acs.orgnih.gov
A highly effective and atom-economical strategy for synthesizing enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition. rsc.orgrsc.org This approach utilizes the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org The subsequent transformation of the Michael adduct leads directly to the desired pyrrolidine derivative.
For instance, the reaction between a 4-oxo-2-enoate and a nitroalkane, catalyzed by a chiral organocatalyst, can furnish the Michael adduct with high stereoselectivity. This intermediate can then be reductively cyclized, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the final 5-substituted pyrrolidine-3-carboxylic acid. rsc.org This method has been successfully applied to produce (3R,5R)-5-methylpyrrolidine-3-carboxylic acid with a high enantiomeric excess (ee) of 97% in just two steps from readily available starting materials. rsc.orgrsc.org The reaction's success hinges on the catalyst's ability to control the facial selectivity of the nucleophilic attack on the enoate. rsc.orgnih.gov
Table 1: Organocatalytic Asymmetric Michael Addition for Pyrrolidine Synthesis
| Michael Acceptor | Michael Donor | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|---|
| 4-Oxo-2-enoate | Nitroalkane | Chiral Organocatalyst | Michael Adduct | Good | High | rsc.org |
Data represents the reductive cyclization step of the previously formed Michael adduct.
Asymmetric Mannich-type reactions are fundamental for creating carbon-carbon bonds and synthesizing vital amino ketones and their derivatives. nii.ac.jp Pyrrolidine-3-carboxylic acid (also known as β-proline) and its substituted analogs have proven to be exceptional organocatalysts for direct, enantioselective, and diastereoselective Mannich-type reactions. nih.govresearchgate.net
A key finding is that the stereochemical outcome of the reaction is dictated by the position of the carboxylic acid group on the pyrrolidine ring of the catalyst. nih.gov While proline (pyrrolidine-2-carboxylic acid) typically yields syn-Mannich products, (R)-pyrrolidine-3-carboxylic acid efficiently catalyzes the formation of anti-Mannich products from unmodified ketones and α-imino esters with excellent diastereo- and enantioselectivity (up to >99:1 dr and 99% ee). nih.govacs.org Similarly, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid is a superior catalyst for reactions involving aldehydes. acs.orgacs.org The addition of additives like potassium carbonate (K₂CO₃) has been shown to enhance the enantioselectivities of these reactions while preserving the high anti-selectivity. nii.ac.jp
Table 2: Pyrrolidine-Catalyzed Asymmetric anti-Mannich-Type Reactions
| Ketone/Aldehyde | Imine | Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Various Aldehydes | α-Imino Esters | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | up to 99:1 | up to >99% | acs.orgacs.org |
| Various Ketones | α-Imino Esters | (R)-3-pyrrolidinecarboxylic acid | up to >99:1 | 99% | nih.govacs.org |
Lewis Acid-Catalyzed Three-Component Coupling Reactions for Substituted Pyrrolidines
Three-component coupling reactions offer a powerful and efficient route to complex molecules by forming multiple bonds in a single operation. A notable enantioselective synthesis of highly substituted pyrrolidines employs a mild Lewis acid-catalyzed three-component reaction. nih.govacs.org This method combines an amino acid, an activated olefin, and a chelating aldehyde, such as picolinaldehyde. nih.gov
The catalytic system is generated in situ from copper triflate (Cu(OTf)₂) and a commercially available chiral diamine. This complex coordinates with the chelating aldehyde, creating a chiral environment that directs the enantioselectivity of the coupling process. nih.govacs.org This approach is significant for its operational simplicity, use of low catalyst loadings, and its ability to produce enantioenriched, highly substituted pyrrolidines, which are otherwise challenging to synthesize. nih.govnih.gov
Asymmetric Phase-Transfer Catalyzed Alkylation for Stereogenic Center Establishment
Asymmetric phase-transfer catalysis (PTC) is a robust methodology for the enantioselective synthesis of molecules, particularly for establishing stereogenic centers via alkylation. nih.govacs.org This technique is highly valuable for industrial applications due to its scalability and often greener reaction conditions. acs.org
In the context of pyrrolidine precursors, asymmetric PTC is instrumental in the alkylation of glycine (B1666218) ester derivatives. Using a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid or a Maruoka catalyst, a prochiral glycine imine ester can be deprotonated and subsequently alkylated in a highly enantioselective manner. acs.org This reaction creates an α,α-disubstituted amino acid ester, a key intermediate that contains a newly formed stereocenter. This intermediate can then be further elaborated and cyclized to form the target pyrrolidine ring system. The efficiency of this method allows for the establishment of challenging quaternary stereocenters with high enantiomeric excess. acs.orgorganic-chemistry.org
Stereoselective Cyclization Strategies from δ-Lactam Derivatives
The stereoselective synthesis of pyrrolidines can also be achieved through various cyclization strategies, which form the core ring structure from acyclic or different heterocyclic precursors. mdpi.com While the direct conversion of δ-lactams to pyrrolidine-3-carboxylates is not a commonly cited primary route, related cyclization strategies are central to modern synthetic chemistry.
One powerful approach involves the intramolecular cyclization of functionalized acyclic precursors. For example, an N-Boc protected bis-homoallenylic amine, derived from a multi-step synthesis, can undergo a silver-catalyzed cyclization to produce a 2,3-disubstituted pyrrolidine as a single diastereomer with excellent preservation of enantiopurity. acs.org Another prominent method is the [3+2] cycloaddition reaction between azomethine ylides and activated alkenes. nih.govchemistryviews.org By using chiral N-tert-butanesulfinylazadienes as the alkene component, a highly diastereoselective synthesis of densely substituted pyrrolidines can be achieved. The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the cycloaddition to generate up to four stereogenic centers with high control. nih.govchemistryviews.org These cyclization methods highlight the versatility of modern synthetic strategies in constructing the pyrrolidine core with precise stereochemical definition. researchgate.net
Asymmetric Hydrogenation-Based Syntheses of Pyrrolidine Scaffolds
The catalytic asymmetric hydrogenation of unsaturated precursors represents a powerful and atom-economical approach to chiral pyrrolidine scaffolds. This method often allows for the direct creation of multiple stereocenters with high levels of enantioselectivity.
Ruthenium-based catalysts have shown particular promise in the enantioselective hydrogenation of pyrrole (B145914) derivatives. For instance, the asymmetric hydrogenation of N-Boc-protected pyrroles can be achieved with high enantioselectivity using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand like PhTRAP. rloginconsulting.com The hydrogenation of 2,3,5-trisubstituted pyrroles bearing a large substituent at the 5-position has been shown to proceed with excellent enantiomeric excesses (93-99.7% ee). rloginconsulting.com In a specific example, the asymmetric reduction of 4,5-dimethylpyrrole-2-carboxylate yielded the all-cis isomer, creating three chiral centers with a high degree of stereocontrol in a single step. rloginconsulting.com
While direct asymmetric hydrogenation of a pyrrole to a pyrrolidine-3-carboxylate is a challenging transformation, the principles are well-established through the successful hydrogenation of related substrates. For example, rhodium-catalyzed asymmetric hydrogenation has been effectively used for various prochiral alkenes, including dehydroamino esters and enamides, achieving high enantioselectivities. nih.govrsc.org The success of these transformations often relies on the choice of a suitable chiral ligand that can effectively coordinate with the metal center and the substrate to control the stereochemical outcome of the hydrogen addition. The development of catalysts for the direct, highly enantioselective hydrogenation of pyrrole-3-carboxylates remains an active area of research, with the potential to provide a highly efficient route to chiral this compound.
Table 1: Examples of Asymmetric Hydrogenation of Pyrrole and Related N-Heterocyclic Compounds
| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Yield | Reference |
| N-Boc-methyl-pyrrole-2-carboxylate | Ru(eta3-methallyl)2(cod)/(S,S)-(R,R)-PhTRAP | (S)-N-Boc-proline derivative | 79% | 92% | rloginconsulting.com |
| N-Boc-2,3,5-trisubstituted pyrroles | Ru/PhTRAP | All-cis pyrrolidine | 93-99.7% | - | rloginconsulting.com |
| 4,5-dimethylpyrrole-2-carboxylate | Ru/PhTRAP | All-cis isomer | High | - | rloginconsulting.com |
| 2-substituted dehydromorpholines | SKP–Rh complex | 2-substituted chiral morpholines | up to 99% | Quantitative | rsc.org |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. This approach is characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds.
One-pot MCRs have been successfully employed for the synthesis of functionalized pyrrolidine-2-carboxylates. These reactions often proceed through the in-situ formation of an imine or an azomethine ylide, which then undergoes a cycloaddition or a tandem reaction sequence. For example, a three-component reaction between an α-amino acid ester, an aldehyde, and a dipolarophile can lead to the formation of highly substituted pyrrolidines. The specific substitution pattern and stereochemistry of the resulting pyrrolidine-2-carboxylate can be controlled by the choice of starting materials and reaction conditions.
A convenient diastereoselective method for preparing methyl (2R,3R)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates has been developed based on the neutralization of diastereohomogeneous dimethyl (2R,3R)-3-aryl(pyridyl)glutamate hydrochlorides. researchgate.net This demonstrates the utility of MCRs in accessing pyrrolidine scaffolds with defined stereochemistry.
The [3+2] cycloaddition reaction is a particularly powerful MCR for the construction of five-membered rings, including the pyrrolidine scaffold. This reaction typically involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. This methodology has been extensively used to synthesize spiro-pyrrolidine compounds, which are of significant interest in medicinal chemistry.
A notable application is the synthesis of spiro[oxindole-3,2'-pyrrolidine] derivatives. nih.gov These reactions often employ a three-component approach where an isatin (B1672199), an α-amino acid (or its ester), and an olefinic dipolarophile are combined in a one-pot fashion. nih.govnih.gov The reaction proceeds through the in-situ generation of an azomethine ylide from the isatin and the amino acid, which then reacts with the dipolarophile to afford the spiro-pyrrolidine product. These reactions can be highly diastereoselective, and the stereochemical outcome can often be rationalized by the proposed transition state geometries. nih.gov
Silver-catalyzed [3+2] cycloaddition reactions have also emerged as an effective method for the synthesis of spirocyclic pyrrolidines. These reactions can proceed with high efficiency and stereocontrol. nih.govnih.gov
Table 2: Examples of [3+2] Cycloaddition Reactions for Spiro Pyrrolidine Synthesis
| Azomethine Ylide Precursors | Dipolarophile | Product | Diastereomeric Ratio (dr) | Yield | Reference |
| Isatin, α-amino acid | (E)-β-aryl-nitro-olefins | Spiro[pyrrolidine-2,3'-oxindole] | Major regioisomer formed | - | nih.gov |
| Cyclic amine, aryl aldehyde | Olefinic oxindole | Spirooxindole-pyrrolidine | Major diastereomer | - | nih.govwhiterose.ac.uk |
| Isatin, L-proline/pipecolinic acid | 2H-chromene-3-carbaldehyde | Spiro[chromeno[3,4-a]pyrrolizine-11,3′-indoline] | - | Good | wikipedia.orgrsc.org |
The reaction between primary aryl amines and dimethyl itaconate provides a direct route to 1-aryl-5-oxopyrrolidine-3-carboxylate derivatives. This transformation proceeds via an initial aza-Michael addition of the amine to the α,β-unsaturated ester of dimethyl itaconate, followed by an intramolecular cyclization to form the γ-lactam (pyrrolidinone) ring. researchgate.netresearchgate.net
Classical and Modern Synthetic Transformations
In addition to advanced catalytic and multicomponent strategies, classical synthetic transformations remain crucial for the preparation and functionalization of this compound and its derivatives.
The direct esterification of pyrrolidine-3-carboxylic acid to its corresponding methyl ester is a fundamental transformation. A common and well-established method for this is the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is typically driven towards the ester product by using a large excess of the alcohol or by removing the water byproduct.
Once the this compound is formed, it can be further functionalized, for example, through N-acylation. The secondary amine of the pyrrolidine ring can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This allows for the introduction of a wide range of substituents at the nitrogen atom, providing access to a diverse library of N-acyl-methyl-pyrrolidine-3-carboxylate derivatives. The synthesis of N-acylpyrrolidines is a key step in the preparation of many biologically active compounds. researchgate.netthieme-connect.de
Multistep Synthesis from Commercially Available Precursors
The synthesis of this compound and its derivatives is often achieved through multistep reaction sequences that begin with readily available and structurally simpler commercial precursors. These strategies provide the flexibility to introduce a wide range of substituents and control the stereochemistry of the final product. General approaches include the construction of the pyrrolidine ring from acyclic starting materials or the modification of existing pyrrolidine-containing compounds like proline and 4-hydroxyproline. nih.govmdpi.com For instance, enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized in two steps via organocatalytic enantioselective Michael addition reactions. rsc.orgresearchgate.net
Gabriel Synthesis for Nitrogen Atom Introduction
The Gabriel synthesis is a classic and reliable method for forming primary amines that avoids the over-alkylation often seen with direct alkylation of ammonia (B1221849). masterorganicchemistry.comwikipedia.org The process uses the potassium salt of phthalimide (B116566) as an ammonia (H₂N⁻) surrogate. wikipedia.orgorganic-chemistry.org
The mechanism involves three main steps:
Deprotonation: Phthalimide is deprotonated by a base, such as potassium hydroxide (B78521) or potassium hydride, to form the nucleophilic potassium phthalimide. masterorganicchemistry.comorganicchemistrytutor.com The acidity of the N-H bond (pKa ≈ 8.3) is enhanced by the two adjacent carbonyl groups. masterorganicchemistry.com
Sₙ2 Alkylation: The phthalimide anion attacks a primary alkyl halide in an Sₙ2 reaction, forming an N-alkylphthalimide. The reaction stops at this stage because the resulting product is no longer nucleophilic, preventing subsequent alkylations. masterorganicchemistry.comorganic-chemistry.org
Deprotection: The primary amine is liberated from the N-alkylphthalimide. This is commonly achieved by reacting the intermediate with hydrazine (B178648) (N₂H₄) in what is known as the Ing-Manske procedure, which yields the desired amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.orglibretexts.org Alternatively, acidic hydrolysis can be used to release the amine as its ammonium (B1175870) salt. wikipedia.org
In the context of pyrrolidine synthesis, a difunctional acyclic precursor, such as a dihalide, can be treated with potassium phthalimide to introduce the nitrogen atom, which then participates in a subsequent cyclization step to form the pyrrolidine ring.
Hydrolysis Reactions for Carboxylic Acid Formation
The conversion of the methyl ester group in this compound to the corresponding carboxylic acid is a fundamental hydrolysis reaction. This transformation can be accomplished under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in water with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mnstate.eduyoutube.com The mechanism proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. After proton transfers, the alcohol (methanol in this case) is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid. youtube.com To drive the equilibrium toward the carboxylic acid product, an excess of water is used. mnstate.edu
Base-Promoted Hydrolysis (Saponification): This method involves treating the ester with a strong base, such as sodium hydroxide (NaOH). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylic acid. The acid is immediately deprotonated by the basic conditions to form a carboxylate salt. A final acidification step with a strong acid is required to protonate the carboxylate and isolate the neutral carboxylic acid. mnstate.edu
Alkylation and Functional Group Transformations
The pyrrolidine scaffold allows for various synthetic modifications. The secondary amine of this compound is nucleophilic and can be readily alkylated to introduce substituents on the nitrogen atom. For example, N-methylation can be achieved through reductive amination. google.com
Further transformations can be performed on the carboxylate group or other parts of the molecule. The synthesis of the drug Clemastine involves a precursor where a carboxylic acid is converted to its next homolog via the Arndt–Eistert reaction, followed by reduction and chlorination. nih.gov In other examples, protecting groups like the Boc-group are introduced to the nitrogen to modulate reactivity during subsequent steps, such as the synthesis of Ertapenem and Meropenem precursors from (2S,4R)-4-hydroxypyrrolidine carboxylic acid. nih.gov These transformations are crucial for building the structural complexity required for biologically active molecules. nih.gov
Chemoselective Reduction of Lactam and Nitrile Groups
In the synthesis of complex pyrrolidine derivatives, chemoselectivity is paramount, particularly during reduction steps where multiple reducible functional groups may be present.
The reduction of a lactam (a cyclic amide) to the corresponding cyclic amine is a key transformation for accessing the pyrrolidine core from pyroglutamic acid derivatives. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often used for this purpose. mdpi.com More recently, iridium-catalyzed reductive methods have been developed that show remarkable chemoselectivity. For instance, using Vaska's complex [IrCl(CO)(PPh₃)₂] with a silane (B1218182) reductant allows for the selective reduction of an amide or lactam carbonyl in the presence of other functional groups, leading to the formation of azomethine ylides which can be trapped in cycloaddition reactions to build complex pyrrolidine architectures. nih.govacs.org
The reduction of nitriles can lead to either primary amines or aldehydes, depending on the reagents and conditions. A combination of sodium hydride (NaH) and zinc chloride (ZnCl₂) has been shown to effectively reduce both aliphatic and aromatic nitriles to aldehydes under mild conditions. organic-chemistry.org This method offers high functional group compatibility, avoiding the hydrodehalogenation or reduction of other sensitive groups that can occur with reagents like DIBAL-H. organic-chemistry.org The reaction proceeds via an iminyl zinc intermediate, which is hydrolyzed during workup to yield the aldehyde. organic-chemistry.org This provides a pathway to introduce aldehyde functionalities into pyrrolidine-containing molecules for further elaboration.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki) for Aryl Group Insertion
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a premier method for introducing aryl or heteroaryl groups onto a scaffold. nih.gov This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govacs.org
The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyrrolidine derivative (e.g., an N-aryl- or C-halo-pyrrolidine), forming an arylpalladium(II) halide intermediate. nih.govnih.gov
Transmetalation: A base activates the organoboron species, facilitating the transfer of the aryl group from boron to the palladium center, creating a diarylpalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.
The use of bulky, electron-rich phosphine (B1218219) ligands (such as SPhos or XPhos) on the palladium catalyst has dramatically expanded the scope of the Suzuki reaction, enabling the coupling of less reactive aryl chlorides and sterically hindered substrates under mild conditions. nih.gov This methodology is widely applied in the synthesis of pharmaceuticals and complex molecules containing biaryl structures. rsc.orgresearchgate.net
Hurd-Mori Reaction for Pyrrolo[2,3-d]mdpi.comnih.govgoogle.comthiadiazole-6-carboxylates
The Hurd-Mori reaction is a specific synthetic method used to construct a 1,2,3-thiadiazole (B1210528) ring from an N-acylhydrazone by treating it with thionyl chloride (SOCl₂). mdpi.comwikipedia.org This reaction has been successfully applied to create fused heterocyclic systems based on the pyrrolidine core.
A synthetic route to methyl pyrrolo[2,3-d] mdpi.comnih.govgoogle.comthiadiazole-6-carboxylates utilizes the Hurd-Mori cyclization as the key step. mdpi.comnih.gov The success of this ring closure is highly dependent on the nature of the substituent on the pyrrolidine nitrogen. Research has shown that the basicity of the ring nitrogen in the precursor has a significant effect on the reaction's outcome. mdpi.com When the nitrogen atom is protected with an electron-donating group, such as an alkyl group, the reaction gives poor conversion to the desired thiadiazole. nih.gov In contrast, employing an electron-withdrawing protecting group, like a methyl carbamate, leads to superior yields of the fully aromatized thiadiazole product. mdpi.comnih.gov This highlights the critical role of electronic effects in facilitating the cyclization process.
The general sequence for this transformation is outlined below:
| Step | Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | N-(ethoxycarbonyl)pyrrolidin-2-one | Lawesson's reagent | N-(ethoxycarbonyl)pyrrolidine-2-thione | 99% | mdpi.com |
| 2 | N-(ethoxycarbonyl)pyrrolidine-2-thione | MeOOCCl, TEA, DMAP | Methyl 1-(ethoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 30% | mdpi.com |
| 3 | Hydrazone precursor | SOCl₂ | 4-Benzyl-pyrrolo[2,3-d] mdpi.comnih.govgoogle.comthiadiazole-6-carboxylic acid methyl ester | - | mdpi.com |
Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of N-methylpyrrolidine, a key intermediate. vjs.ac.vnresearchgate.net This approach emphasizes the use of non-toxic solvents, inexpensive and environmentally safe catalysts, and moderate reaction conditions to enhance both economic and environmental performance. researchgate.net Traditional methods for synthesizing N-methylpyrrolidine often involved high temperatures and pressures, along with toxic solvents and costly catalysts, frequently resulting in yields below 50%. researchgate.net
A significant advancement in the green synthesis of N-methylpyrrolidine has been the successful use of water as a reaction solvent. vjs.ac.vnvjs.ac.vn Researchers have demonstrated a successful synthesis route reacting methylamine (B109427) and 1,4-dibromobutane (B41627) in an aqueous medium. vjol.info.vn This process is noteworthy as it represents a departure from the reliance on toxic and expensive organic solvents. vjs.ac.vn The yield of N-methylpyrrolidine in water was found to be comparable to or better than in some conventional organic solvents under the same operating conditions. vjs.ac.vn This suggests that water is an appropriate and advantageous solvent for this synthesis, aligning with green chemistry goals. vjs.ac.vn
Table 1: Influence of Different Solvents on N-Methylpyrrolidine Yield vjs.ac.vn An interactive table comparing the product yield of N-methylpyrrolidine when synthesized in different solvents under the same operating conditions.
| Solvent | Product Yield (%) |
|---|---|
| Water | 50.3 |
| Acetone | 48.0 |
The choice of catalyst is another critical factor in developing green synthetic processes. For the synthesis of N-methylpyrrolidine in water, potassium carbonate (K2CO3) has been identified as an inexpensive, environmentally friendly, and effective catalyst. vjs.ac.vnresearchgate.netvjs.ac.vn The reaction proceeds efficiently at a moderate temperature of 90°C. vjs.ac.vnvjs.ac.vn The effectiveness of potassium carbonate is attributed to its basicity and solubility, which facilitate the reaction under strong base conditions without causing rapid hydrolysis of the alkyl halide reactant. vjs.ac.vn Studies have compared several inorganic catalysts, with potassium carbonate providing the highest product yield. vjs.ac.vn
Table 2: Effect of Various Inorganic Catalysts on N-Methylpyrrolidine Yield vjs.ac.vn An interactive data table showcasing the yield of N-methylpyrrolidine with different environmentally benign catalysts.
| Catalyst | Product Yield (%) |
|---|---|
| K2CO3 | 50.3 |
| KHCO3 | 41.5 |
| Na2CO3 | 45.2 |
| NaOAc | 35.8 |
Further research into efficient catalysts has led to the development of a Cu- and Ni-modified ZSM-5 catalyst for a one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine. rsc.org This low-cost, composite catalyst system has achieved yields greater than 90% and demonstrates high potential for industrial applications due to its reusability and satisfactory performance in scale-up operations. rsc.org The high efficiency is attributed to the synergistic effect between the copper and nickel species on the ZSM-5 support. rsc.org
Process Optimization and Efficiency Enhancement
A key strategy for enhancing efficiency is the development of one-pot synthesis methods. The process using a Cu- and Ni-modified ZSM-5 catalyst, for instance, provides a green and efficient low-cost route to N-methylpyrrolidine with a yield of over 90%. rsc.org This represents a substantial improvement over older methods that often produced yields under 50%. researchgate.net
For more complex derivatives like substituted pyrrolidine-3-carboxylic acids, process optimization is also critical. The development of a novel process for preparing enantiomerically enriched (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids was prompted by the unsatisfactory yield and enantiomeric purity of previously described methods. google.com Similarly, research into the synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid has focused on optimizing reaction conditions to create a more efficient and inexpensive pathway. usm.edu The development of highly efficient, enantioselective synthetic strategies, sometimes employing advanced techniques like C(sp3)-H activation, has been instrumental in producing novel analogs with high potency and selectivity. nih.gov These optimization efforts are crucial for producing these valuable compounds as starting materials and intermediates for pharmaceutically active compounds. google.com
Chemical Reactivity and Transformation Mechanisms
Reactions of the Carboxylate Ester Group
The methyl ester group in methyl pyrrolidine-3-carboxylate is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental to modifying the carboxylate functionality and introducing new chemical entities.
Hydrolysis to Carboxylic Acid
The ester functional group can be hydrolyzed to the corresponding carboxylic acid, pyrrolidine-3-carboxylic acid, under both acidic and basic conditions.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521) in water, leads to the formation of the carboxylate salt. mnstate.edu This reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the neutral carboxylic acid. mnstate.edumasterorganicchemistry.com This process is often referred to as saponification and is a highly effective method for ester hydrolysis. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis to form the carboxylic acid and methanol (B129727). This is a reversible equilibrium process. mnstate.edu The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.
Esterification and Amidation Reactions
The methyl ester can be converted into other esters or amides through transesterification and amidation, respectively.
Transesterification: While not as commonly detailed for this specific molecule in the provided results, the general principles of transesterification would apply. This typically involves reacting the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group.
Amidation: The direct reaction of the ester with an amine to form an amide is a crucial transformation. This reaction is often facilitated by activating agents or catalysts to enhance the reactivity of the carboxylic acid derivative. mdpi.com Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective in promoting the direct amidation of carboxylic acids and their esters with amines. acs.org Another approach involves the use of formamide (B127407) catalysis with an activating agent like trichlorotriazine (B8581814) (TCT) to convert the carboxylic acid to an acid chloride in situ, which then readily reacts with an amine to form the amide. nih.gov The formation of amide bonds is a cornerstone of medicinal chemistry and peptide synthesis. mdpi.com The amino acid pyrrolysine, for instance, contains a 4-methylpyrroline-5-carboxylate linked via an amide bond to the side chain of lysine. wikipedia.org
Reactions of the Pyrrolidine (B122466) Ring Nitrogen
The secondary amine in the pyrrolidine ring is a nucleophilic center and can participate in a variety of reactions, including acylations and nucleophilic substitutions.
Acylation Reactions
The nitrogen atom of the pyrrolidine ring can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction forms an N-acylpyrrolidine derivative. This transformation is a common strategy to introduce a wide range of substituents onto the pyrrolidine ring, thereby modifying its chemical and biological properties.
Nucleophilic Substitution Reactions
The nitrogen atom can act as a nucleophile in substitution reactions. For instance, it can be alkylated, although specific examples for this compound were not the primary focus of the provided search results. The general reactivity of secondary amines suggests that under appropriate conditions, it can react with alkyl halides or other electrophiles.
Reactions at Other Functional Groups
The pyrrolidine ring itself, beyond the nitrogen atom, can also be a site for chemical transformations, although these are less common than reactions at the ester and amine functionalities. The development of organocatalytic methods has enabled enantioselective Michael addition reactions to form substituted pyrrolidine-3-carboxylic acid derivatives. rsc.orgrsc.orgnih.gov These methods allow for the construction of the pyrrolidine ring and the introduction of chirality in a controlled manner. rsc.org
Reduction of Carbonyl Groups to Hydroxyl Groups
The ester functional group in this compound can be readily reduced to a primary alcohol, yielding (pyrrolidin-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester.
The general mechanism involves two main stages:
Initial Hydride Attack: A hydride ion attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) (⁻OCH₃) leaving group, which results in an intermediate aldehyde.
Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride, forming an alkoxide intermediate. libretexts.org
Protonation: An aqueous workup step protonates the aluminum alkoxide intermediate to yield the final primary alcohol. libretexts.orglibretexts.org
Due to the high reactivity of LiAlH₄, it can reduce esters and carboxylic acids, whereas a milder reagent like sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. libretexts.org In some cases, diisobutylaluminum hydride (DIBAL-H) can be used, which under controlled conditions might reduce an ester to an aldehyde; however, it is also capable of full reduction to the alcohol. wikipedia.orgnih.gov
Oxidation of Allyl Groups
While this compound does not inherently contain an allyl group, N-allyl derivatives are common synthetic intermediates. The allyl group can serve as a protecting group for the nitrogen atom and can be removed via oxidative cleavage. A one-pot method for this transformation avoids the need for isomerization to a vinyl group. organic-chemistry.org
This process can be achieved under near-neutral pH conditions using a catalytic amount of osmium tetroxide (OsO₄) with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. organic-chemistry.org The proposed mechanism for the cleavage of an N-allyl group proceeds as follows:
Dihydroxylation: The allyl double bond is first hydroxylated by OsO₄ to form a vicinal diol. An N-oxide, such as 4-methylmorpholine (B44366) N-oxide (NMO), is often used to regenerate the OsO₄ catalyst.
Periodate Scission: The resulting diol is then cleaved by sodium periodate, breaking the carbon-carbon bond and forming two carbonyl compounds.
Further Oxidation: The enol tautomer of the intermediate aldehyde undergoes another round of hydroxylation and scission, which ultimately releases the deprotected secondary amine. organic-chemistry.org
This method is compatible with many common protecting groups, offering a selective route for deprotection in complex molecules. organic-chemistry.org
Decarboxylation
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For this compound, this first requires hydrolysis of the ester to the corresponding carboxylic acid, pyrrolidine-3-carboxylic acid. Direct decarboxylation of such aliphatic carboxylic acids can be challenging but can be achieved through various modern synthetic methods.
One approach is photoredox-catalyzed decarboxylation. For instance, using a Fukuzumi acridinium (B8443388) photooxidant, carboxylic acids can be converted into radical intermediates that are subsequently reduced. organic-chemistry.org Another strategy involves converting the carboxylic acid into an N-(acyloxy)phthalimide derivative. This "redox-active ester" can then undergo iododecarboxylation when treated with lithium iodide and irradiated with visible light, replacing the carboxyl group with an iodine atom, which can be subsequently reduced. organic-chemistry.org For heteroaromatic carboxylic acids, a simple and efficient protodecarboxylation can be catalyzed by silver carbonate (Ag₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org
Stereochemical Control and Diastereoselectivity
Controlling the stereochemistry during the synthesis and modification of pyrrolidine derivatives is crucial for their application in pharmaceuticals and as catalysts.
Influence of Catalyst Structure on Enantioselectivity
The enantioselectivity of reactions that form or functionalize the pyrrolidine ring is heavily dependent on the structure of the chiral catalyst employed. In a cobalt-catalyzed asymmetric hydromethylation of N-Boc-3-pyrroline, the choice of the chiral ligand was paramount in achieving high enantiomeric excess (ee). nih.gov
Researchers screened various chiral bisoxazoline (BOX) ligands derived from an indene (B144670) skeleton. The study demonstrated that modifications to the ligand structure had a significant impact on both the yield and the enantioselectivity of the 3-methylated pyrrolidine product. nih.gov
Table 1: Effect of Ligand Structure on Cobalt-Catalyzed Hydromethylation
| Entry | Ligand | Modification | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | L1 | Methyl-modified indene skeleton | 76 | 89 |
| 2 | L2 | 4-Fluorophenyl-modified indene skeleton | 84 | 93 |
Data sourced from a study on CoH-catalyzed enantioselective remote hydromethylation reactions. nih.gov
This data clearly shows that changing from a simple methyl-modified ligand (L1) to a 4-fluorophenyl-modified ligand (L2) improved both the yield and the enantioselectivity, highlighting the direct influence of the catalyst's electronic and steric properties on the stereochemical outcome. nih.gov Similarly, organocatalytic enantioselective Michael additions to form substituted pyrrolidine-3-carboxylic acids rely on the specific structure of the catalyst to control the stereochemistry. rsc.orgnii.ac.jp
Solvent-Controlled Diastereoselectivity
The choice of solvent can be a powerful tool for controlling selectivity in chemical reactions. In the alkenylation of 3,4-disubstituted pyrroles, the solvent was found to dictate the position of the reaction (regioselectivity), which is a form of stereochemical control. nih.gov
For pyrrole (B145914) substrates containing a weak directing group at the C3 position, such as a carboxylate, the reaction outcome is highly solvent-dependent:
In non-coordinating solvents like toluene or 1,4-dioxane , a chelation-assisted C-H activation occurs, leading to excellent selectivity for functionalization at the C2 position.
In coordinating solvents like DMSO or a DMSO/DMF mixture , the chelation effect is overridden. The reaction is instead directed by electronics, favoring alkenylation at the more electron-rich C5 position. nih.gov
This demonstrates that the solvent can completely switch the regiochemical outcome by altering the dominant reaction mechanism, either a chelation-controlled or an electronics-controlled pathway. In other systems, such as a copper-catalyzed acylcyanation, changing the solvent from diethyl ether to DMA and lowering the temperature was found to significantly improve the enantiomeric ratio from 85:15 er to >99:1 er. acs.orgacs.org
Effect of Substituents on Selectivity in Cycloaddition Reactions
[3+2] Cycloaddition reactions are a common and effective method for synthesizing the pyrrolidine ring scaffold. mdpi.com The stereoselectivity of these reactions is often highly influenced by the steric and electronic properties of substituents on the reacting partners.
In the diastereoselective synthesis of complex dispiro-pyrrolidines from the cycloaddition of azomethine ylides, the steric bulk of substituents plays a key role. For example, using a sterically hindered amino acid like N-isopropylglycine to generate the ylide resulted in lower yields compared to less hindered N-methyl- or N-ethylglycines. mdpi.com
Furthermore, the electronic nature of substituents can dictate the stereochemical pathway. In 1,3-dipolar cycloadditions of benzonitrile (B105546) ylides to an alkene, the formation of exo vs. endo cycloadducts was correlated with the electronic character of a substituent on the ylide. nih.gov An increasing electron-donating character of the substituent favored the formation of the exo product. This effect was rationalized by stabilizing CH/π interactions in the transition state. nih.gov Density functional theory (DFT) studies have also confirmed that substituents on both the diene and dienophile components in Diels-Alder reactions significantly affect the activation barriers and thus the feasibility and outcome of the cycloaddition. rsc.org
Mechanistic Insights from Computational Studies
Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. Through the use of theoretical models and calculations, it is possible to gain a deeper understanding of reaction mechanisms, predict the feasibility of transformation pathways, and analyze the transient structures that govern the course of a chemical reaction. These computational approaches complement experimental findings, providing a molecular-level picture that is often inaccessible through empirical methods alone.
In the context of this compound and its derivatives, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental. DFT calculations can be utilized to evaluate the conformational stability of the pyrrolidine ring, which exists in various puckered forms. Understanding the energetics of these conformations is crucial, as the ring's geometry can significantly influence its reactivity. For instance, methods like the B3LYP/6-31G* level of theory can be employed to assess the puckering parameters of the pyrrolidine ring, providing insights into its ground-state geometry and how it might influence the approach of reactants.
Furthermore, the electronic properties of this compound, such as the electron-withdrawing effect of the methyl carboxylate group, can be computationally modeled to predict how the pyrrolidine ring is activated for certain reactions. These electronic effects, combined with the steric factors of the ring, play a critical role in determining the regioselectivity and stereoselectivity of its chemical transformations. Computational models can also help in understanding the stabilization of transition states through effects like hyperconjugation, as has been suggested for related substituted pyrrolidine systems.
Reaction Pathway Modeling
Reaction pathway modeling for reactions involving the pyrrolidine-3-carboxylate scaffold allows for the exploration of potential routes from reactants to products. This involves mapping the potential energy surface of the reaction, identifying intermediates, and calculating the energy barriers associated with each step. Such models are crucial for understanding why certain products are favored over others and for designing more efficient synthetic strategies.
A key area where reaction pathway modeling has been applied is in the synthesis of the pyrrolidine-3-carboxylic acid core itself. For example, in the organocatalytic enantioselective Michael addition of carboxylate-substituted enones with nitroalkanes to form 5-alkyl-substituted pyrrolidine-3-carboxylic acids, computational modeling can help to elucidate the preferred reaction pathway. researchgate.net These models can rationalize the observed stereochemical outcomes by comparing the energies of different diastereomeric transition states.
While specific, detailed reaction pathway models for reactions of this compound are not extensively documented in dedicated studies, the principles are well-established. For instance, in a 1,3-dipolar cycloaddition reaction to form spiro[indoline-pyrrolidine] derivatives, DFT calculations have been used to confirm the geometry and electronic structure of the resulting complex heterocyclic system. iaea.org This demonstrates the utility of computational modeling in predicting the outcome of reactions where a pyrrolidine ring is formed, a process closely related to the synthesis of this compound itself.
The modeling of these pathways typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation for each.
Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from a transition state to confirm that it connects the intended reactants and products.
These computational techniques provide a robust framework for investigating the mechanisms of reactions involving this compound, even when direct experimental observation of transient species is not feasible.
Transition State Analysis
The analysis of transition states is a cornerstone of understanding chemical reactivity, and computational chemistry provides the primary means of characterizing these fleeting molecular arrangements. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the rate of the reaction.
For reactions leading to pyrrolidine-3-carboxylate derivatives, a plausible transition state has been proposed and computationally supported for the Michael addition reaction. researchgate.netnii.ac.jp In this reaction, the formation of the pyrrolidine ring proceeds through a transition state where the nucleophilic enamine, derived from the catalyst and the enone, attacks the nitroalkane. The geometry of this transition state, including the relative orientation of the reacting fragments, is what dictates the stereochemistry of the final product. Computational analysis allows for the comparison of the energies of different possible transition state structures, thereby explaining the observed diastereo- and enantioselectivity. researchgate.net
A hypothetical transition state analysis for a reaction involving this compound, for instance, a nucleophilic substitution on the pyrrolidine ring, would involve the computational determination of the structure where the bond to the leaving group is partially broken and the bond to the incoming nucleophile is partially formed. The key parameters of such a transition state are presented in the table below.
| Parameter | Description | Typical Computational Finding |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Higher values indicate a slower reaction rate. This can be calculated using DFT methods. |
| Key Bond Distances | The lengths of the partially formed and partially broken bonds in the transition state. | These distances are intermediate between those in the reactants and the products. |
| Imaginary Frequency | The single negative frequency in the vibrational spectrum of a transition state. | Its value and the corresponding atomic motions describe the reaction coordinate. |
| Charge Distribution | The partial charges on the atoms within the transition state structure. | This can reveal the electronic nature of the transition state (e.g., charge separation). |
This table represents a generalized summary of parameters obtained from a transition state analysis and does not correspond to a specific published study on this compound.
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework of Methyl Pyrrolidine-3-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the identity and assessing the purity of this compound. The spectrum provides distinct signals for each unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
For this compound, the key proton signals include:
A singlet for the methyl ester protons (-OCH₃), typically appearing in the range of 3.6-3.8 ppm.
A multiplet for the proton at the C3 position, which is adjacent to the ester group.
A series of multiplets for the methylene (B1212753) protons (-CH₂-) at the C2, C4, and C5 positions of the pyrrolidine (B122466) ring.
A broad singlet for the amine proton (-NH), the chemical shift of which can vary depending on the solvent and concentration.
The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure. Furthermore, ¹H NMR is a reliable method for purity assessment, with some suppliers guaranteeing a purity of ≥95% or 97% as determined by this technique. chemimpex.comsigmaaldrich.com The absence of unexpected signals indicates a high degree of purity.
Table 1: Typical ¹H NMR Spectral Data for this compound Note: Exact chemical shifts can vary based on solvent and experimental conditions.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.7 | Singlet | 3H |
| -CH (C3) | ~3.1-3.3 | Multiplet | 1H |
| -CH₂ (Ring) | ~2.8-3.2 | Multiplets | 6H |
| -NH | Variable | Broad Singlet | 1H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Key signals in the ¹³C NMR spectrum include:
A signal for the carbonyl carbon (C=O) of the ester group, typically found in the highly deshielded region around 170-175 ppm.
A signal for the methyl carbon (-OCH₃) of the ester, usually appearing around 52 ppm.
Signals for the carbon atoms of the pyrrolidine ring (C2, C3, C4, C5), with their chemical shifts influenced by their proximity to the nitrogen atom and the ester group.
The number of distinct signals in the spectrum confirms the number of unique carbon environments, verifying the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Chemical shifts are predicted and can vary.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~174 |
| -OCH₃ | ~52 |
| C3 | ~40-45 |
| C2, C5 (adjacent to N) | ~45-55 |
| C4 | ~25-30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and determining the connectivity between atoms. youtube.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). youtube.com For this compound, COSY would show correlations between the C3 proton and the protons on C2 and C4, and between the protons on C4 and C5, thus mapping out the proton network within the pyrrolidine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). youtube.com It allows for the definitive assignment of which protons are bonded to which carbons in the pyrrolidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J couplings). youtube.com This is particularly useful for identifying connections across heteroatoms or quaternary carbons. For instance, an HMBC spectrum would show a correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), as well as the C3 carbon, confirming the structure of the methyl ester group and its attachment point to the ring.
Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure and connectivity of this compound. researchgate.net
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations that can interconvert. frontiersin.org NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for studying this conformational flexibility. mdpi.com
The pyrrolidine ring typically adopts "envelope" or "twist" conformations. For substituted pyrrolidines like those found in β-proline oligopeptides, the ring can adopt either Cγ-endo or Cγ-exo puckered conformations. frontiersin.org Quantum mechanical calculations have shown that for some derivatives, the Cγ-endo pucker is more stable. frontiersin.org The specific conformation of this compound in solution will be influenced by the substituent at the C3 position and can be investigated by detailed analysis of proton-proton coupling constants and through-space interactions observed in NOESY experiments. frontiersin.orgmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules directly from a solution phase, making it highly suitable for compounds like this compound. mdpi.com ESI-MS is adept at analyzing polar, non-volatile compounds and can detect transient species in solution. mdpi.com
In positive ion mode, this compound (C₆H₁₁NO₂, monoisotopic mass ≈ 129.079 Da) is readily protonated, primarily on the basic nitrogen atom of the pyrrolidine ring. nih.govnih.gov This results in the detection of the protonated molecule, [M+H]⁺, at an m/z value of approximately 130.086. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 152.068) or the potassium adduct [M+K]⁺ (m/z ≈ 168.042), may also be observed depending on the solvent system and the presence of alkali metal salts. uni.lu The high accuracy of mass measurements in ESI-MS allows for the confident determination of the compound's elemental formula.
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₁₂NO₂]⁺ | 130.08626 |
| [M+Na]⁺ | [C₆H₁₁NO₂Na]⁺ | 152.06820 |
| [M+K]⁺ | [C₆H₁₁NO₂K]⁺ | 168.04214 |
| [M+NH₄]⁺ | [C₆H₁₅N₂O₂]⁺ | 147.11280 |
Data sourced from predicted values. uni.lu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of a wide range of organic molecules, including those that are fragile and prone to fragmentation. youtube.com In the context of this compound and related structures, MALDI-TOF MS offers a rapid and sensitive method for determining molecular weight and obtaining information about sample purity. nih.govnews-medical.net
The process involves co-crystallizing the analyte (this compound) with a matrix compound, which is a small organic molecule capable of absorbing laser energy. youtube.com Upon irradiation with a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules, typically as singly protonated species [M+H]+. youtube.com These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The time it takes for an ion to reach the detector is directly proportional to the square root of its m/z, allowing for precise mass determination. youtube.com
For this compound (C6H11NO2, molecular weight 129.16 g/mol ), the MALDI-TOF MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 130.086. nih.govuni.lu The high-throughput nature and relatively simple sample preparation make MALDI-TOF MS a valuable tool for initial characterization and screening of this compound. youtube.com
Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 130.08626 | 127.4 |
| [M+Na]+ | 152.06820 | 133.5 |
| [M-H]- | 128.07170 | 127.8 |
| [M+NH4]+ | 147.11280 | 148.9 |
| [M+K]+ | 168.04214 | 133.0 |
| [M+H-H2O]+ | 112.07624 | 121.7 |
| [M+HCOO]- | 174.07718 | 147.6 |
| [M+CH3COO]- | 188.09283 | 166.4 |
| [M+Na-2H]- | 150.05365 | 131.1 |
| [M]+ | 129.07843 | 124.1 |
| [M]- | 129.07953 | 124.1 |
Data sourced from PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the sample is first vaporized and separated into its components in a long, narrow column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.govcore.ac.uk
For the analysis of this compound, the compound would first be introduced into the GC system, where it would travel through the column at a rate dependent on its volatility and interaction with the stationary phase. The retention time, the time it takes for the compound to exit the column, is a characteristic property that can be used for preliminary identification. Upon entering the mass spectrometer, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum would show the molecular ion peak (M+) and a series of fragment ions. core.ac.uk
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an advanced technique used to determine the structure of a molecule by analyzing the fragmentation of a specific ion. nih.gov In an MS/MS experiment, a precursor ion (in this case, the molecular ion or a protonated molecule of this compound) is selected and then subjected to collision-induced dissociation (CID). This causes the precursor ion to break apart into smaller product ions. The masses of these product ions are then measured, providing valuable information about the structure of the original molecule. osu.edunih.gov
The fragmentation pathways of proline-containing peptides, which share the pyrrolidine ring structure with the target compound, have been extensively studied. nih.govacs.orgresearchgate.net A common fragmentation pathway involves cleavage at the N-terminal side of the proline residue. osu.edu In the case of α-pyrrolidinophenone synthetic cathinones, a dominant fragmentation pathway is the loss of the neutral pyrrolidine molecule. wvu.eduresearchgate.net
For this compound, MS/MS analysis would likely reveal characteristic fragmentation patterns. The ester group could undergo fragmentation, potentially leading to the loss of a methoxy (B1213986) group (-OCH3) or the entire carbomethoxy group (-COOCH3). The pyrrolidine ring itself could also fragment, leading to the loss of small neutral molecules like ethene (C2H4). A detailed analysis of the product ion spectrum would allow for the elucidation of these fragmentation pathways, providing a high degree of confidence in the structural assignment.
Chiroptical Spectroscopy
Circular Dichroism (CD) for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. acs.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. acs.org For a chiral molecule like (R)- or (S)-methyl pyrrolidine-3-carboxylate, the CD spectrum will show positive or negative bands at specific wavelengths, which are characteristic of its three-dimensional structure.
The absolute configuration of a chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, has been successfully determined using a combination of experimental and calculated CD spectra. researchgate.net This approach involves measuring the experimental CD spectrum of the compound and then using computational methods to calculate the theoretical CD spectra for both possible enantiomers. By comparing the experimental spectrum to the calculated spectra, the absolute configuration can be assigned with a high degree of confidence. researchgate.net This methodology would be directly applicable to determining the absolute configuration of this compound enantiomers.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry
For this compound, single crystal X-ray diffraction would provide unambiguous confirmation of its molecular structure and stereochemistry. acs.org The analysis would reveal the puckering of the pyrrolidine ring and the orientation of the methyl carboxylate substituent. researchgate.net In cases where the compound is chiral, X-ray crystallography can also be used to determine the absolute configuration, although this can be challenging for light-atom molecules. researchgate.net The crystal structure of several functionalized pyrrolidines has been determined using this method, providing valuable insights into their molecular geometry and intermolecular interactions. researchgate.netmdpi.commdpi.com
Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For this compound, these methods can elucidate its structure, reactivity, and potential interactions, which are critical for designing new molecules with desired functions.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.
Geometry optimization using DFT calculations allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. This process finds the minimum energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. The pyrrolidine ring is not planar and can adopt various puckered conformations, a phenomenon known as pseudorotation. DFT can predict the most stable of these conformations.
The electronic structure, once the geometry is optimized, can be described in detail. This includes the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. This information is fundamental to understanding the molecule's reactivity.
Table 1: Representative Data from a DFT Geometry Optimization of a Pyrrolidine Derivative
| Parameter | Optimized Value |
| C-N Bond Length (Å) | 1.47 |
| C-C Bond Length (Å) | 1.54 |
| C=O Bond Length (Å) | 1.21 |
| C-O Bond Length (Å) | 1.34 |
| C-N-C Bond Angle (°) | 108.5 |
| O-C=O Bond Angle (°) | 125.0 |
Note: The data in this table is representative of a typical pyrrolidine derivative and is for illustrative purposes.
DFT calculations are instrumental in studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, such as N-alkylation, ester hydrolysis, or amide bond formation. This allows for the prediction of the most likely reaction pathways and the conditions required to favor a particular outcome. For instance, the hydrolysis of the ester group to yield pyrrolidine-3-carboxylic acid is a fundamental reaction whose energetics can be modeled.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the nitrogen atom and the oxygen of the carbonyl group, making these sites susceptible to electrophilic attack. The LUMO is likely centered on the carbonyl carbon, which is a prime site for nucleophilic attack. In studies of related trifluoromethylated pyrrolidines, the interaction between the singly occupied molecular orbital (SOMO) of a radical and the HOMO of an alkene was found to be a key factor in the reaction's efficiency. sci-hub.ru
Table 2: Representative Frontier Orbital Energies for a Pyrrolidine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is for illustrative purposes and represents typical values for a small organic molecule.
The pyrrolidine ring of this compound is not rigid and exhibits significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational method to study these dynamic properties. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes over time.
For this compound, MD simulations can explore the pseudorotation of the pyrrolidine ring, showing the interconversion between different puckered conformations. These simulations can also be used to study how the molecule interacts with its environment, such as a solvent or a biological target like a protein binding pocket. This is particularly relevant when considering its use in the design of bioactive molecules. google.com
In silico studies are essential for understanding the structure-activity relationships (SAR) of derivatives of this compound. SAR studies aim to identify which parts of a molecule are responsible for its biological activity. By computationally generating a library of virtual compounds based on the this compound scaffold and predicting their properties, researchers can guide synthetic efforts toward more potent and selective molecules.
Molecular docking is a common in silico technique used in SAR. It predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can help to understand how modifications to the pyrrolidine ring or the ester group affect binding affinity and selectivity. Such approaches have been used to evaluate pyrrolidine derivatives as potential enzyme inhibitors. The use of this compound as a starting material in the synthesis of compounds for SAR studies has been noted in patent literature, highlighting its role as a scaffold. google.com
Applications of Methyl Pyrrolidine 3 Carboxylate in Synthesis and Chemical Biology
As Chiral Auxiliary and Building Block in Organic Synthesis
The pyrrolidine (B122466) ring system is a common motif in many biologically active molecules. Methyl pyrrolidine-3-carboxylate, particularly in its chiral forms, serves as a crucial starting material and intermediate in the stereoselective synthesis of various organic compounds.
Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This compound is utilized as a chiral auxiliary, a temporary chemical species that is incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. chemimpex.com This approach is instrumental for chemists aiming to produce single-enantiomer drugs. chemimpex.com
Derivatives of pyrrolidine-3-carboxylic acid, such as (R)-pyrrolidine-3-carboxylic acid, have been employed as enzyme inhibitors and receptor agonists. rsc.org The synthesis of these homochiral derivatives often begins with enantiomerically pure starting materials. rsc.org For instance, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids have been synthesized through organocatalytic enantioselective Michael addition reactions. rsc.orgrsc.org This method has been used to obtain 5-methylpyrrolidine-3-carboxylic acid with a high enantiomeric excess (97% ee) in just two steps. rsc.orgrsc.orgresearchgate.net
Preparation of Complex Organic Molecules
The structural framework of this compound makes it an ideal building block for the assembly of more complex organic molecules. Its functional groups, the secondary amine and the methyl ester, provide convenient handles for further chemical transformations. The synthesis of the titled compound itself can be achieved using starting materials like (chloromethyl)trimethylsilane, benzylamine, and methyl acrylate. researchgate.net
The pyrrolidine ring can be functionalized at various positions to create a diverse array of substituted derivatives. For example, the synthesis of 2,5-disubstituted pyrrolidines has been achieved starting from pyroglutamic acid. acs.org These synthetic strategies allow for the introduction of different substituents onto the pyrrolidine core, leading to the creation of a wide range of complex molecules with potential applications in various fields.
In Pharmaceutical and Medicinal Chemistry Research
The versatility of this compound extends significantly into the pharmaceutical and medicinal chemistry sectors. Its role as an intermediate and a structural scaffold has been pivotal in the development of new drug candidates targeting a variety of diseases. chemimpex.com
Intermediate in the Synthesis of Pharmaceutical Candidates
This compound and its hydrochloride salt are widely used as essential intermediates in the synthesis of numerous pharmaceuticals. chemimpex.com Its unique structure allows for modifications that can influence the biological activity of a drug molecule, making it a valuable component in medicinal chemistry. chemimpex.com The incorporation of the pyrrolidine-3-carboxylate moiety can also enhance the solubility and bioavailability of active pharmaceutical ingredients, which are critical factors for effective drug formulation. chemimpex.com
The development of novel drug candidates often involves the synthesis of a library of compounds with systematic structural variations. The pyrrolidine scaffold provides a robust platform for such explorations. For instance, the synthesis of various pyrrolidine derivatives has been a key strategy in the discovery of new therapeutic agents.
Development of Drugs Targeting Neurological Disorders
Research has highlighted the utility of this compound in the development of drugs aimed at treating neurological disorders. chemimpex.com The central nervous system is a complex target for drug action, and the development of effective therapies for neurological diseases remains a significant challenge. nih.gov The pyrrolidine ring is a privileged scaffold in neuroscience drug discovery, appearing in numerous compounds with activity at various neurological targets.
The synthesis of analogs of 2,3-trans-3-carboxy-3-phenylproline, which are competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), demonstrates the importance of the pyrrolidine core in this area. nih.gov These compounds are valuable tools for studying the role of iGluRs in both healthy and diseased states of the central nervous system. nih.gov
Precursor for Kinase Inhibitors (e.g., ERK1/2)
Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. This compound derivatives have emerged as important precursors for the synthesis of potent and selective kinase inhibitors.
Construction of Biologically Active Compounds
This compound and its derivatives are fundamental scaffolds in the synthesis of a diverse array of biologically active compounds. mdpi.comtandfonline.com The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in numerous natural alkaloids, vitamins, and hormones, and serves as a crucial building block in the development of synthetic drugs. mdpi.comwikipedia.org Its utility stems from the stereochemical complexity and conformational flexibility that the sp3-hybridized, non-planar ring provides, allowing for precise three-dimensional arrangements of functional groups to interact with biological targets. nih.gov
The synthesis of many vital medicines relies on the pyrrolidine framework, with a significant number of antiviral drugs approved in recent years incorporating this moiety. mdpi.com For instance, pyrrolidine derivatives are precursors in the synthesis of significant drugs such as Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and various antiviral agents. mdpi.com The versatility of the pyrrolidine scaffold allows for its functionalization to create compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anti-diabetic, and acetylcholinesterase (AChE) inhibitory activities. tandfonline.com
Design of Anticancer Scaffolds
The pyrrolidine scaffold, including derivatives of this compound, is a key element in the design of novel anticancer agents. tandfonline.comnih.gov Researchers have synthesized and evaluated various pyrrolidine-based compounds for their ability to inhibit the growth of cancer cells.
One area of investigation involves the synthesis of spiro[pyrrolidine-3,3'-oxindoles], which have been designed as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in breast cancer. nih.gov Another approach has been the development of polyhydroxylated pyrrolidines, which act as inhibitors of α-glucosidase and are considered potential starting points for new anticancer drugs. nih.gov
Furthermore, the stereochemistry of the pyrrolidine ring plays a critical role in anticancer activity. For example, the orientation of a methyl group at the 3-position of the pyrrolidine ring can determine whether a compound acts as a pure antagonist and selective degrader of the estrogen receptor α (ERα), a key target in the treatment of breast cancer. nih.gov
A variety of pyrrolidine derivatives have demonstrated significant cytotoxic effects against different cancer cell lines. The table below summarizes some findings from in-vitro studies.
| Compound Type | Target Cell Line | Observed Effect |
| Spiro[pyrrolidine-3,3'-oxindoles] | Human breast cancer (MCF-7) | Inhibition of cell growth |
| Polyhydroxylated pyrrolidines | - | Potential as anticancer drugs |
| 3-R-methylpyrrolidine derivatives | - | Pure ERα antagonist and selective ER degrader |
Ligand Precursors in Catalysis Research
Derivatives of this compound, particularly pyrrolidine-3-carboxylic acid, have emerged as effective chiral organocatalysts and precursors for ligands in asymmetric catalysis. nih.govacs.orgorganic-chemistry.org The inherent chirality and structural rigidity of the pyrrolidine ring make it an excellent scaffold for creating catalysts that can control the stereochemical outcome of chemical reactions.
Pyrrolidine-based catalysts have been successfully employed in enantioselective Mannich-type reactions, which are crucial carbon-carbon bond-forming reactions in organic synthesis. acs.orgorganic-chemistry.org In these reactions, the pyrrolidine derivative acts as a catalyst to produce anti-Mannich products with high levels of diastereoselectivity and enantioselectivity. acs.orgorganic-chemistry.org The carboxylic acid group at the 3-position of the pyrrolidine ring is particularly important for both catalytic activity and stereocontrol. acs.orgorganic-chemistry.org
Research has shown that both (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid are highly efficient catalysts for the reactions of aldehydes and ketones with α-imino esters, yielding products with excellent stereoselectivity. acs.orgorganic-chemistry.org The development of such catalysts is significant for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.
The following table highlights the performance of some pyrrolidine-based catalysts in asymmetric synthesis:
| Catalyst | Reaction Type | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | anti-Mannich-type reaction of aldehydes | up to 99:1 | up to >99% |
| (R)-3-pyrrolidinecarboxylic acid | anti-Mannich-type reaction of ketones | up to >99:1 | up to 99% |
Prodrug Development and Bioavailability Enhancement
The chemical structure of this compound provides a valuable platform for prodrug design, a strategy employed to enhance the bioavailability and pharmacokinetic properties of therapeutic agents. nih.govnih.gov A common approach involves the esterification of a carboxylic acid group to create a more lipophilic molecule that can more easily cross biological membranes. nih.govnih.govresearchgate.net Upon administration, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, releasing the active parent drug at the desired site of action.
The methyl ester functionality in this compound can serve as a promoiety in a prodrug. By incorporating this ester into a drug molecule, it is possible to mask a polar carboxylic acid, thereby improving its absorption and distribution characteristics. nih.govnih.gov Furthermore, modifications to the pyrrolidine ring itself can influence the metabolic stability and pharmacokinetic profile of a drug. For instance, the introduction of a methyl group at the C-3 position of the pyrrolidine ring has been shown to prevent metabolic instability and lead to better pharmacokinetic profiles compared to the corresponding 3-hydroxy compounds. nih.gov This modification has resulted in compounds with low cLogP values and good bioavailability. nih.gov
Prodrug strategies utilizing esterase-triggered release are a well-established method for improving the delivery of drugs containing carboxylic acid or hydroxyl groups. nih.govresearchgate.net The design of such prodrugs must ensure that they are stable until they reach their target and then efficiently cleaved to release the active drug.
Interaction Studies with Biological Targets (Enzymes, Receptors)
The pyrrolidine scaffold, as found in this compound, is a key pharmacophoric element that facilitates interactions with a variety of biological targets, including enzymes and receptors. nih.govnih.gov The specific three-dimensional arrangement of substituents on the pyrrolidine ring is crucial for determining the binding affinity and biological activity of these compounds. nih.gov
High-resolution X-ray crystal structures have provided molecular insights into how the stereospecific orientation of pyrrolidine derivatives can alter their binding mode within the ligand-binding pocket of target proteins. nih.gov For example, the stereochemistry at the 3-position of the pyrrolidine ring in antiestrogen (B12405530) benzopyran derivatives dictates their interaction with the estrogen receptor α (ERα), influencing whether they act as antagonists. nih.gov
In the context of anticancer drug design, spiro[pyrrolidine-3,3'-oxindoles] have been investigated for their potential to bind to histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), two enzymes that are targets in breast cancer therapy. nih.gov Furthermore, in silico docking studies have been used to predict the binding modes of novel pyrrolidine derivatives with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs. nih.gov These computational studies help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors. nih.gov
In Agrochemical Development
The pyrrolidine framework is not only significant in pharmaceuticals but also finds applications in the development of modern agrochemicals. google.comgoogle.com The unique structural and chemical properties of pyrrolidine derivatives make them suitable candidates for creating new and effective crop protection agents.
Formulation of Pesticides and Herbicides
Pyrrolidine derivatives have been utilized in the formulation of pesticides and herbicides. google.comgoogle.com For instance, certain pyrrolidinone compounds have been patented for their herbicidal activity, demonstrating their potential to control undesirable vegetation in various crops such as rice, soybean, wheat, and maize. google.com These compounds can be formulated as compositions containing surfactants, solid diluents, or liquid diluents to ensure effective application and performance in the field. google.com
In addition to herbicides, carboxylic acid esters containing a pyrrolidine or related heterocyclic moiety have been developed as insecticides and acaricides. google.com These compounds have shown high efficacy against a range of insect pests and are particularly effective in various formulations, including oil sprays, aerosols, and fumigants. google.com The development of such compounds is crucial for managing pest populations and protecting crop yields. google.com
Plant Activators and Inducers of Systemic Acquired Resistance (SAR)
Systemic Acquired Resistance (SAR) is a crucial innate immunity mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens, including viruses, bacteria, and fungi. nih.gov This resistance is not confined to the initial infection site but extends to distal, uninoculated parts of the plant. nih.gov The SAR response is triggered following an initial pathogen attack that causes necrosis, activating a state of enhanced defensive capacity where the plant is primed to respond more quickly and effectively to subsequent infections. nih.gov
The induction of SAR is mediated through a complex signaling pathway in which salicylic (B10762653) acid (SA) plays a central role. nih.govresearchgate.net Certain chemical compounds, known as plant activators, can artificially induce SAR by activating this SA-mediated pathway without the need for an initial pathogen infection. researchgate.net These activators offer a promising alternative to traditional pesticides because they leverage the plant's own defense systems. researchgate.net
Several chemical compounds have been identified as effective SAR inducers. While research has explored a variety of chemical structures for this purpose, there is no direct evidence in the reviewed literature to suggest that this compound functions as a plant activator or an inducer of SAR. The mechanism is, however, well-documented for other heterocyclic compounds.
Table 1: Examples of Chemical Inducers of Systemic Acquired Resistance
| Compound Name | Abbreviation | Mechanism of Action |
|---|---|---|
| 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | CMPA | Activates the SAR signaling pathway downstream of salicylic acid accumulation, acting between SA production and NPR1 activity. researchgate.net |
| N-cyanomethyl-2-chloroisonicotinamide | NCI | Stimulates the SA signaling pathway at a point between salicylic acid and the key regulator NPR1. researchgate.net |
| Tiadinil | TDL | Its active metabolite, SV-03, activates the SA signaling pathway downstream of SA production. researchgate.net |
In Biochemical Studies
Investigation of Metabolic Pathways and Enzyme Interactions
The study of a compound's metabolic fate, including its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of biochemical and pharmaceutical research. The metabolic stability and pathways of a molecule significantly influence its biological activity and potential applications. While specific metabolic studies on this compound are not extensively detailed in the available research, general principles of drug metabolism allow for predictions of its likely biochemical interactions.
The pyrrolidine ring is a common scaffold in many biologically active compounds. nih.gov The metabolic stability of this ring can be a key factor in its biological efficacy. In drug discovery, structural modifications to such scaffolds are often made to enhance pharmacokinetic properties. nih.gov For instance, the introduction of a methyl group, such as the one present at the C-3 position in related pyrrolidine structures, has been explored as a strategy to create steric hindrance and potentially prevent metabolic degradation, leading to better stability profiles compared to parent compounds. nih.gov
Metabolism of such compounds is often mediated by cytochrome P450 (P450) enzymes, which can hydroxylate sterically accessible positions. The ester functional group in this compound would also be susceptible to hydrolysis by esterase enzymes, cleaving the molecule into pyrrolidine-3-carboxylic acid and methanol (B129727). The investigation of these potential pathways is crucial for understanding its behavior in a biological system. However, specific enzyme-inhibition or induction studies involving this compound are not prominently featured in the reviewed literature.
Materials Science Applications
Development of New Materials and Chemical Processes
This compound serves as a valuable heterocyclic building block in synthetic chemistry. lab-chemicals.combldpharm.com Its structure, containing a secondary amine and a methyl ester, provides two reactive sites for further chemical modification. This versatility makes it a useful starting material, or synthon, for the development of more complex molecules and novel materials. rsc.org
In chemical processes, it can be used in asymmetric synthesis to create enantiomerically pure compounds. For example, synthetic routes have been developed for producing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids using Michael addition reactions, demonstrating the utility of the pyrrolidine-3-carboxylate scaffold in constructing chiral molecules. rsc.org The availability of both (R) and (S) enantiomers of this compound and its hydrochloride salt further expands its applications in stereospecific synthesis for various research and development purposes. achemblock.comscbt.com
Polymer Treatment for Antimicrobial Effects
The pyrrolidine and pyrrolidone structural motifs are present in a wide range of natural and synthetic compounds that exhibit antimicrobial properties. researchgate.netnih.gov This has led to interest in incorporating these structures into polymers to create materials with inherent antimicrobial activity. While direct studies on polymers functionalized with this compound are limited, research on closely related compounds provides a strong basis for its potential in this area.
A notable example is N-Methyl-2-pyrrolidone (NMP), a lactam of 4-methylaminobutyric acid, which has demonstrated antimicrobial effects when incorporated into polymer gels. nih.gov In a study using a thermosensitive polymer gel, NMP exhibited dose-dependent antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govresearchgate.net This suggests that the pyrrolidone structure itself contributes to inhibiting microbial growth.
The strategy of creating antimicrobial polymers often involves introducing cationic moieties that interact with and disrupt the negatively charged cell membranes of microbes. rsc.org It is plausible that this compound could be incorporated into a polymer backbone, and its nitrogen atom could be quaternized to create a cationic center, thereby imparting antimicrobial properties to the resulting material.
Table 2: Antimicrobial Activity of N-Methyl-2-pyrrolidone (NMP) in Gels
| Microorganism | NMP Concentration in Gel (% w/w) | Inhibition Zone Diameter (cm) |
|---|---|---|
| Staphylococcus aureus | 20 | 1.1 ± 0.1 |
| Staphylococcus aureus | 30 | 1.3 ± 0.1 |
| Staphylococcus aureus | 40 | 1.5 ± 0.0 |
| Escherichia coli | 20 | 1.2 ± 0.1 |
| Escherichia coli | 30 | 1.4 ± 0.1 |
| Escherichia coli | 40 | 1.6 ± 0.1 |
| Candida albicans | 20 | 1.9 ± 0.1 |
| Candida albicans | 30 | 2.5 ± 0.1 |
| Candida albicans | 40 | 2.8 ± 0.1 |
Data derived from a study on NMP-loaded thermosensitive gels. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enantioselective Synthesis
The stereochemistry of pyrrolidine (B122466) derivatives is crucial for their biological activity. nih.gov Consequently, the development of highly efficient and selective catalytic systems for the enantioselective synthesis of molecules like Methyl Pyrrolidine-3-carboxylate is a major research focus.
Recent progress has highlighted the potential of various catalytic strategies. Gold(I)-catalyzed intramolecular cycloadditions of allenes and alkenes have emerged as a powerful method for creating 3,4-substituted pyrrolidines with good to excellent enantioselectivities. thieme-connect.com This work underscores the growing importance of chiral phosphoramidites as ligands in asymmetric catalysis. thieme-connect.com
Cobalt-catalyzed asymmetric hydromethylation presents another innovative approach. By using a commercial cobalt precursor with a modified bisoxazoline (BOX) ligand, researchers have successfully converted 3-pyrrolines into valuable enantiopure 3-methylpyrrolidine (B1584470) compounds with outstanding enantioselectivity. nih.govacs.orgresearchgate.net This method offers a more direct route to these structures, which traditionally required multi-step syntheses. nih.govresearchgate.net
Organocatalysis continues to be a fertile ground for innovation. Chiral organocatalysts are used to facilitate asymmetric Michael addition reactions, which can construct the pyrrolidine ring and set a chiral center in a single step with high enantiomeric excess. rsc.orgnih.gov Furthermore, 1,3-dipolar cycloadditions involving azomethine ylides are a well-established and potent strategy for synthesizing densely substituted pyrrolidines, with catalysts like silver(I) complexes enabling high regio- and diastereoselectivity. acs.orgorganic-chemistry.org
Future research will likely focus on:
Discovery of New Ligands: Designing and screening novel chiral ligands to improve the efficiency and selectivity of existing metal-based catalytic systems (e.g., Palladium, Gold, Cobalt). chemrxiv.orggcande.org
Bifunctional Catalysis: Exploring catalysts that can direct both bond formation and stereocontrol in a single step.
Flow Chemistry: Adapting these enantioselective catalytic systems for continuous flow processes to enhance scalability and safety. pharmafeatures.com
Table 1: Comparison of Catalytic Systems for Enantioselective Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.
| Catalytic System | Catalyst/Ligand Example | Key Transformation | Reported Selectivity | Reference |
|---|---|---|---|---|
| Gold(I) Catalysis | Phosphoramidite/AuCl | Intramolecular Cycloaddition | Generally good ee | thieme-connect.com |
| Cobalt Catalysis | Bisoxazoline (BOX)/CoBr₂ | Asymmetric Hydromethylation | Up to 93% ee | acs.org |
| Organocatalysis | Chiral Amines/Acids | Michael Addition | Up to 97% ee | rsc.orgnih.gov |
| Silver(I) Catalysis | Ag₂CO₃ | [3+2] Cycloaddition | High diastereoselectivity | acs.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Specific applications in the context of this compound synthesis include:
Catalyst Screening: Using ML to screen virtual libraries of potential catalysts and ligands to identify the most promising candidates for enantioselective synthesis before they are synthesized in the lab. gcande.org
Retrosynthesis Planning: Employing AI tools to design novel and more efficient synthetic routes to complex target molecules derived from this compound. pharmafeatures.com
Process Optimization: Integrating ML algorithms with high-throughput experimentation (HTE) to rapidly optimize reaction conditions for large-scale production, enhancing yield and minimizing waste. beilstein-journals.org
Exploration of this compound in New Therapeutic Areas
The pyrrolidine ring is a privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities, including antibacterial, anticancer, antidiabetic, and antifungal properties. tandfonline.comnih.gov this compound provides a key starting point for creating libraries of novel compounds to be screened for therapeutic potential. chemimpex.com
Emerging research directions include:
Enzyme Inhibition: Pyrrolidine derivatives are being investigated as inhibitors for various enzymes. For instance, pyrrolidine carboxamides have been identified as potent inhibitors of InhA, an enzyme from Mycobacterium tuberculosis, making them promising candidates for new anti-tuberculosis drugs. nih.gov Other derivatives have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), relevant for type 2 diabetes treatment. nih.gov
Neurological Disorders: The scaffold is a key component in drugs targeting neurological conditions. chemimpex.commdpi.com Future work will likely involve synthesizing derivatives of this compound to modulate the activity of neurotransmitter receptors and transporters, with potential applications in treating depression, anxiety, and epilepsy. researchgate.net
Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new antibiotics and antifungals. The pyrrolidine nucleus is being incorporated into novel chemical structures to develop agents that can overcome existing resistance mechanisms. nih.govresearchgate.net
The ability to functionalize the pyrrolidine ring at multiple positions allows for fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile for new and challenging biological targets. nih.gov
Table 2: Selected Therapeutic Targets for Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.
| Therapeutic Area | Specific Target/Application | Pyrrolidine Derivative Class | Reference |
|---|---|---|---|
| Infectious Disease | Mycobacterium tuberculosis (InhA) | Pyrrolidine carboxamides | nih.gov |
| Diabetes | DPP-IV Inhibition | Pyrrolidine sulfonamides | nih.gov |
| Cancer | Estrogen Receptor (ERα) Degradation | 3-R-methylpyrrolidines | nih.gov |
| Neurological Disorders | Dopamine Receptors | Substituted 3-aryl pyrrolidines | chemrxiv.org |
| Fungal Infections | Candida albicans | Tetrazole-pyrrolidine hybrids | nih.gov |
Sustainable and Scalable Production Methods
The principles of green chemistry are increasingly important in pharmaceutical and chemical manufacturing. Future research on this compound will emphasize the development of production methods that are not only efficient but also environmentally benign and scalable.
Key areas of focus include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. tandfonline.com The development of novel MCRs to construct the pyrrolidine ring is a promising avenue for sustainable synthesis. tandfonline.com
Catalyst-Free Synthesis: Exploring reaction conditions that can proceed efficiently without the need for a catalyst, particularly those based on heavy metals. tandfonline.com This simplifies purification and reduces environmental impact.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. gcande.org
By focusing on these strategies, the chemical industry can develop manufacturing processes for this compound and its derivatives that are both economically viable and environmentally responsible.
Mechanistic Elucidation of Biological Activities
A deeper understanding of how pyrrolidine-containing molecules exert their biological effects is crucial for designing more potent and selective drugs. Future research will increasingly use a combination of experimental and computational techniques to unravel the mechanisms of action at a molecular level.
This involves:
Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of pyrrolidine derivatives bound to their biological targets (e.g., enzymes, receptors). nih.gov This provides invaluable insight into the specific interactions that drive binding and activity.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict how these compounds bind to their targets and to understand the structure-activity relationships (SAR). This can guide the design of new analogs with improved properties.
Biophysical Techniques: Using methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of ligand-receptor interactions.
By elucidating the precise puckering of the pyrrolidine ring and the spatial orientation of its substituents, researchers can better understand how these features influence pharmacological efficacy. nih.gov This knowledge is essential for the rational design of the next generation of therapeutics derived from the this compound scaffold.
Q & A
Q. What are common synthetic routes for preparing Methyl Pyrrolidine-3-carboxylate derivatives?
A widely used method involves diastereoselective synthesis via cyclization or multicomponent reactions. For example, methyl (2R*,3R*)-3-aryl/pyridyl-5-oxopyrrolidine-2-carboxylates can be synthesized using chiral auxiliaries or catalysts to control stereochemistry. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and selectivity . Derivatives such as methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride are synthesized via nucleophilic substitution or esterification, followed by purification using column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming regiochemistry and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. For example, methyl (2RS,3RS)-1-ethyl-5-oxo-2-(4-sulfamoylphenyl)pyrrolidine-3-carboxylate was characterized via ¹H NMR (δ 3.69 ppm for methoxy groups) and HRMS (m/z 409.0619 [M+H]⁺) . Elemental analysis and IR spectroscopy further support functional group identification .
Q. What are common derivatives of this compound in medicinal chemistry?
Key derivatives include trifluoromethyl-substituted analogs (e.g., methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride) and benzyl-protected variants. These are explored as intermediates for kinase inhibitors or antiviral agents. Substituents on the pyrrolidine ring (e.g., hydroxyl, halogen) modulate bioavailability and target binding .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the synthesis of this compound analogs?
Diastereoselectivity is achieved using chiral catalysts (e.g., organocatalysts) or directing groups. For instance, the synthesis of methyl (2R*,3R*)-3-aryl-5-oxopyrrolidine-2-carboxylates leverages steric effects and hydrogen bonding to favor specific transition states. Computational modeling (DFT) aids in predicting stereochemical outcomes . Enantiomeric excess can be optimized via crystallization or chiral HPLC .
Q. What challenges arise in resolving crystallographic data for pyrrolidine derivatives?
Pyrrolidine rings exhibit puckering, complicating crystallographic analysis. Software like SHELXL (for refinement) and WinGX (for data processing) is used to model ring conformations. Cremer-Pople puckering coordinates quantify non-planarity, with amplitude (q) and phase (φ) parameters critical for interpreting pseudorotation . High-resolution (<1.0 Å) data is preferred to resolve anisotropic displacement ellipsoids .
Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound derivatives?
Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). For example, intermolecular N–H⋯O bonds in this compound hydrochloride form dimeric structures, stabilizing crystal packing. These interactions affect solubility, melting points, and polymorph stability .
Q. What computational methods are used to predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or receptors. Solvent effects are simulated using COSMO-RS .
Q. How does ring puckering impact the biological activity of pyrrolidine-based compounds?
Puckering alters the spatial orientation of pharmacophoric groups. For instance, a C3-endo puckering conformation in methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate enhances binding to protease active sites by aligning carboxylate groups with catalytic residues. Conformational analysis via NMR or X-ray diffraction guides structure-activity relationship (SAR) studies .
Methodological Tables
Table 1. Key Characterization Techniques for this compound Derivatives
Table 2. Common Synthetic Routes for Pyrrolidine Derivatives
| Reaction Type | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Diastereoselective cyclization | CH₂Cl₂, -20°C, 24h | 65-80% | dr 4:1 | |
| Nucleophilic substitution | DMF, K₂CO₃, 60°C | 75% | >99% ee |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
